2-(Hydroxyimino)cyclopentadecan-1-one
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Overview
Description
2-(Hydroxyimino)cyclopentadecan-1-one is an organic compound characterized by the presence of a hydroxyimino group attached to a cyclopentadecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)cyclopentadecan-1-one typically involves the reaction of cyclopentadecanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)cyclopentadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Hydroxyimino)cyclopentadecan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)cyclopentadecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Hydroxyimino)cyclopentadecan-1-one include:
2-(Hydroxyimino)cyclopentanone: A smaller analog with similar reactivity but different physical properties.
2-(Hydroxyimino)cyclohexanone: Another analog with a six-membered ring, offering different steric and electronic effects.
2-(Hydroxyimino)cycloheptanone: A seven-membered ring analog with unique chemical behavior.
Uniqueness
This compound is unique due to its larger ring size, which can influence its reactivity and interactions with other molecules. The extended ring structure provides different steric and electronic environments compared to its smaller analogs, making it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
CAS No. |
820211-64-1 |
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Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
2-hydroxyiminocyclopentadecan-1-one |
InChI |
InChI=1S/C15H27NO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(15)16-18/h18H,1-13H2 |
InChI Key |
TYTPAIVDJXRJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=NO)C(=O)CCCCCC1 |
Origin of Product |
United States |
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